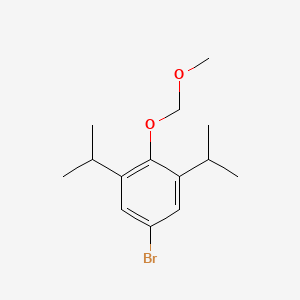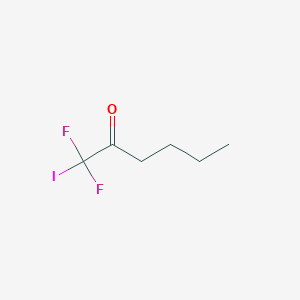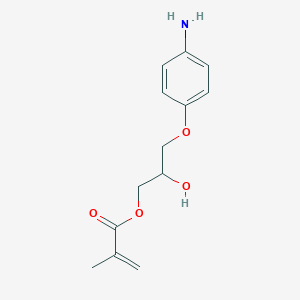
5-Bromo-2-(methoxymethoxy)-1,3-di(propan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(methoxymethoxy)-1,3-di(propan-2-yl)benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, which also contains methoxymethoxy and di(propan-2-yl) substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(methoxymethoxy)-1,3-di(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-(methoxymethoxy)-1,3-di(propan-2-yl)benzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) bromide, to facilitate the substitution of a hydrogen atom on the benzene ring with a bromine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(methoxymethoxy)-1,3-di(propan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-(methoxymethoxy)-1,3-di(propan-2-yl)benzene.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(methoxymethoxy)-1,3-di(propan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 5-Bromo-2-(methoxymethoxy)-1,3-di(propan-2-yl)benzene exerts its effects depends on its interactions with molecular targets. For example, in biological systems, it may bind to specific enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved would depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-methoxy-1,3-di(propan-2-yl)benzene: Similar structure but lacks the methoxymethoxy group.
2-(Methoxymethoxy)-1,3-di(propan-2-yl)benzene: Similar structure but lacks the bromine atom.
5-Bromo-1,3-di(propan-2-yl)benzene: Similar structure but lacks both the methoxymethoxy and methoxy groups.
Uniqueness
The presence of both the bromine atom and the methoxymethoxy group in 5-Bromo-2-(methoxymethoxy)-1,3-di(propan-2-yl)benzene gives it unique chemical properties, such as increased reactivity in substitution reactions and potential for forming specific interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
168196-99-4 |
|---|---|
Molekularformel |
C14H21BrO2 |
Molekulargewicht |
301.22 g/mol |
IUPAC-Name |
5-bromo-2-(methoxymethoxy)-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C14H21BrO2/c1-9(2)12-6-11(15)7-13(10(3)4)14(12)17-8-16-5/h6-7,9-10H,8H2,1-5H3 |
InChI-Schlüssel |
ASBGHBBLBZXHMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=CC(=C1OCOC)C(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tetrapotassium;2-[4-[5-[1-(2,5-disulfonatophenyl)-3-ethoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-ethoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B14262698.png)
![N~2~-[1-(1-Benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14262705.png)

![3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B14262715.png)
![Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl](/img/structure/B14262724.png)


![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide](/img/structure/B14262745.png)




![4-(1,4-Dioxaspiro[4.7]dodecan-8-yl)butan-2-one](/img/structure/B14262760.png)
![9-Decyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14262762.png)
